Bienvenue dans la boutique en ligne BenchChem!

Diclofensine hydrochloride

Monoamine transporter Binding affinity Triple reuptake inhibitor

Choose diclofensine hydrochloride for research demanding a precisely characterized triple monoamine reuptake inhibitor. Unlike nomifensine, its 1:1:3 DAT:NET:SERT Ki ratio (16.8, 15.7, 51 nM) and steep species-dependent potency differential (sub-nM in rat vs. low-μM at human transporters) make it an irreplaceable reference for cross-species pharmacology, stimulant abuse liability modeling, and forensic NPS assay development. This discontinued clinical candidate exhibits cocaine-like transporter inhibition without monoamine release, providing a distinct pharmacological fingerprint for discriminating transporter blockade from receptor engagement. Procure authenticated reference materials only from qualified suppliers to maintain regulatory compliance in controlled-substance jurisdictions.

Molecular Formula C17H18Cl3NO
Molecular Weight 358.7 g/mol
CAS No. 79234-32-5
Cat. No. B7979936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofensine hydrochloride
CAS79234-32-5
Molecular FormulaC17H18Cl3NO
Molecular Weight358.7 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H
InChIKeyPEHOXCSPLOXNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclofensine Hydrochloride (CAS 79234-32-5): Scientific Identity and Research-Grade Procurement Context


Diclofensine hydrochloride (Ro 8-4650 hydrochloride) is a triple monoamine reuptake inhibitor developed by Hoffmann-La Roche in the 1970s as an antidepressant candidate. The compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, with binding affinities (Ki) of 16.8 nM, 15.7 nM, and 51 nM for DAT, NET, and SERT, respectively [1]. While diclofensine demonstrated antidepressant efficacy in human clinical trials with relatively few side effects, it was ultimately discontinued from clinical development, likely due to concerns regarding abuse potential [2]. Today, the compound is offered exclusively for research and forensic applications and is subject to controlled substance regulations in multiple jurisdictions [3].

Diclofensine Hydrochloride (CAS 79234-32-5): Why In-Class Triple Reuptake Inhibitors Are Not Functionally Interchangeable


Triple monoamine reuptake inhibitors (TRIs) exhibit substantial divergence in their transporter affinity ratios, species-dependent potency profiles, and clinical pharmacodynamics that preclude casual substitution. While all TRIs nominally target DAT, NET, and SERT, diclofensine's specific Ki ratio of approximately 1:1:3 (DAT:NET:SERT) differs from that of nomifensine and other in-class compounds, conferring distinct behavioral and side-effect profiles . Furthermore, diclofensine's nanomolar potency in rat synaptosomes does not translate linearly to human transporter systems, where inhibition occurs in the low micromolar range [1]. As a compound with documented abuse liability and controlled-substance status, diclofensine cannot be substituted with nomifensine or other TRIs without fundamentally altering experimental outcomes and regulatory compliance requirements [2]. The evidence below quantifies precisely where diclofensine diverges from its closest analogs.

Diclofensine Hydrochloride (CAS 79234-32-5): Quantified Differentiation Evidence Against Comparators


Transporter Binding Affinity Profile: Diclofensine vs. Nomifensine Selectivity Ratio Differentiation

Diclofensine exhibits a distinct transporter affinity ratio compared to the structurally related comparator nomifensine. While both compounds inhibit DAT, NET, and SERT, diclofensine shows a Ki ratio of approximately 1:1:3 for DAT:NET:SERT, with Ki values of 16.8 nM (DAT), 15.7 nM (NET), and 51 nM (SERT) [1]. This contrasts with nomifensine, which demonstrates a more pronounced dopamine-norepinephrine bias with substantially weaker SERT inhibition. This differential SERT engagement profile has direct functional consequences—diclofensine's balanced serotonin transporter inhibition contributes to its distinct behavioral pharmacology, including documented abuse potential comparable to cocaine, a liability not equivalently observed with nomifensine [2].

Monoamine transporter Binding affinity Triple reuptake inhibitor

Species-Dependent Potency Divergence: Rat Synaptosome vs. Human Transporter IC50 Discrepancy

Diclofensine displays a striking species-dependent potency divergence that must be accounted for in experimental design. In rat brain synaptosomes, the compound potently inhibits monoamine uptake with IC50 values of 0.74 nM (dopamine), 2.3 nM (norepinephrine), and 3.7 nM (serotonin) [1]. However, when evaluated in human embryonic kidney cells stably transfected with human transporters, diclofensine inhibited NET, DAT, and SERT in the low micromolar range (2.5–4.8 μM)—a potency reduction of approximately 1000- to 3000-fold relative to the rat synaptosome data [2]. This species-dependent potency gap is not uniformly observed across all triple reuptake inhibitors; for instance, certain analogs exhibit more consistent cross-species potency. The compound was also found to bind to adrenergic, dopamine, serotonin, and trace amine-associated receptors in addition to its transporter targets [2].

Species differences Transporter inhibition In vitro pharmacology

Clinical Dose-Response and Efficacy Equivalence: Diclofensine 2:3 Dose Ratio vs. Nomifensine

In a double-blind clinical trial of 107 depressed outpatients treated over three weeks, diclofensine administered as a 50 mg single morning dose (n=54) produced antidepressant efficacy comparable to nomifensine given as 75–100 mg in divided doses (n=53) [1]. This established a therapeutic dose relation of 2:3 (diclofensine:nomifensine) for achieving similar improvements in Depression Status Inventory and Anxiety Status Inventory scores, with both groups dropping from mildly depressed baseline levels to normal population ranges. The side-effect profiles of the two treatments were similar, with no sedation and rare anticholinergic adverse effects [1]. The finding of a 2:3 dose ratio provides a quantifiable, clinically derived comparator benchmark that can inform dose selection in experimental or comparative pharmacology studies involving these two triple reuptake inhibitors.

Clinical efficacy Dose equivalence Antidepressant

Onset of Antidepressant Action: Diclofensine vs. Imipramine Temporal Advantage

Diclofensine demonstrates a faster onset of antidepressant action compared to the tricyclic antidepressant imipramine. In a 6-week double-blind comparative trial of 60 depressed outpatients, patients receiving imipramine (mean daily dose 102.9 mg) improved more slowly than those treated with diclofensine (mean daily doses 64.0 mg and 97.6 mg in two groups), as demonstrated by mean total scores on the Hamilton Depression Rating Scale [1]. Evaluation of HDRS factors revealed differences favoring diclofensine for the 'inhibition' factor from the end of week 1 through week 3, and for the 'somatic complaints' factor during week 3 [1]. Side effects in diclofensine-treated patients (dry mouth, insomnia, dizziness, agitation) were less frequent, less severe, and shorter in duration compared to imipramine (dry mouth, tremor, dizziness, sleepiness) [1].

Onset of action Antidepressant efficacy Hamilton Depression Rating Scale

Cardiovascular and Anticholinergic Safety Profile: Diclofensine vs. Amitriptyline and Nomifensine

In a double-blind placebo-controlled crossover study of 10 healthy male volunteers, single oral doses of diclofensine 25 mg and 50 mg were compared with nomifensine 75 mg and amitriptyline 50 mg across multiple pharmacodynamic parameters [1]. Diclofensine did not significantly influence heart rate, blood pressure, systolic time intervals, or high-speed electrocardiogram [1]. It did not affect salivary flow, reaction time, critical flicker frequency, or subjective measurements of sedation and mood [1]. By contrast, amitriptyline significantly reduced salivary flow, produced significant sedation, impaired mood, and prolonged reaction time. Nomifensine significantly improved reaction time but inhibited salivary flow [1]. No significant treatment-related differences were observed in serum prolactin, cortisol, or growth hormone levels across any treatment [1].

Cardiovascular safety Anticholinergic effects Pharmacodynamics

Geriatric Depression Onset of Action: Diclofensine vs. Placebo Temporal Superiority

In a double-blind trial of 40 geriatric patients (age 60–75 years) with depressive syndromes treated for 3 weeks with a mean daily dose of 57.5 mg diclofensine or placebo, diclofensine demonstrated a significantly faster onset of therapeutic effect [1]. Diclofensine was found effective in 18 of 20 cases (90%) after an average of 2.9 days, compared to placebo efficacy in 12 of 20 cases (60%) after an average of 4.2 days [1]. Results from global assessments, the Hamilton depression scale, the d2-test, the block design test, and the mood scale demonstrated statistically significant superiority of diclofensine over placebo [1]. Unwanted effects occurred in 13 diclofensine patients (65%) versus 9 placebo patients (45%), with most effects resolving within one week [1].

Geriatric depression Onset of action Placebo-controlled trial

Diclofensine Hydrochloride (CAS 79234-32-5): Evidence-Grounded Research Application Scenarios


Monoamine Transporter Selectivity Profiling and Species Comparison Studies

Diclofensine's well-characterized Ki profile (DAT 16.8 nM, NET 15.7 nM, SERT 51 nM) [1] and its marked species-dependent potency divergence—sub-nanomolar in rat synaptosomes vs. low micromolar in human transporter systems [2]—make it an ideal reference compound for cross-species transporter pharmacology studies. Researchers investigating the translational relevance of rodent transporter data to human systems can employ diclofensine as a calibrated tool to quantify species-specific differences in inhibitor potency. The compound's additional binding to adrenergic, dopamine, serotonin, and trace amine-associated receptors [2] further enables multi-target profiling experiments that require a compound with known polypharmacology.

Abuse Liability and Psychostimulant Mechanism Research

Diclofensine exhibits a pharmacological profile functionally comparable to cocaine as a triple monoamine transporter inhibitor devoid of monoamine-releasing properties [1]. This profile, combined with its documented ability to increase locomotor activity and decrease food intake [2], positions the compound as a valuable reference standard for abuse liability studies, drug discrimination research, and investigations into the neurochemical underpinnings of stimulant effects. Unlike cocaine, diclofensine also demonstrates high affinity for multiple monoamine receptors, offering a distinct pharmacological fingerprint for dissecting the relative contributions of transporter blockade versus receptor engagement to stimulant-related behaviors [1].

Forensic Toxicology and Novel Psychoactive Substance Reference Standards

Diclofensine has been identified as a novel psychoactive substance (NPS) appearing on illicit drug markets and is therefore of interest to forensic toxicology laboratories requiring authenticated reference materials for method development and validation [1]. The compound's well-characterized in vitro pharmacological profile in human transporter systems (IC50 2.5–4.8 μM for NET, DAT, SERT) [1] provides a robust analytical benchmark for developing and validating detection assays. The documented abuse potential [2] and controlled-substance regulatory status [3] underscore the need for certified reference standards in forensic and public health monitoring applications.

Rapid-Onset Antidepressant Mechanism Dissection

Clinical evidence demonstrates diclofensine's faster onset of antidepressant action relative to imipramine, with significant advantages on Hamilton Depression Rating Scale 'inhibition' and 'somatic complaints' factors within the first three weeks of treatment [1], as well as a 2.9-day mean onset in geriatric populations compared to 4.2 days for placebo [2]. These temporal characteristics make diclofensine a useful reference compound for studies investigating the neurobiological mechanisms underlying rapid antidepressant response, including investigations of dopamine-norepinephrine synergy and the temporal dynamics of monoamine transporter occupancy required for therapeutic onset.

Quote Request

Request a Quote for Diclofensine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.